2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol
Overview
Description
2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol, also known as CTME, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CTME is a small molecule that belongs to the class of thiazole compounds and has been shown to exhibit promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. This compound also inhibits the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression. Additionally, this compound has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound also inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol is its broad range of pharmacological activities. This compound has been shown to exhibit anti-inflammatory, analgesic, anti-tumor, antifungal, and antibacterial activities. Furthermore, this compound has been shown to have a relatively low toxicity profile, making it a promising candidate for drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol. One potential direction is to investigate the potential of this compound as a therapeutic agent for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore the use of this compound as a potential anticancer agent. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for drug development.
Scientific Research Applications
2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol has been studied extensively for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory, analgesic, and anti-tumor activities. This compound has also been shown to exhibit potent antifungal and antibacterial activities. Furthermore, this compound has been studied for its potential application in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-[cyclopropyl(1,3-thiazol-5-ylmethyl)amino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c12-4-3-11(8-1-2-8)6-9-5-10-7-13-9/h5,7-8,12H,1-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIHIUZMPMORMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)CC2=CN=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233760 | |
Record name | Ethanol, 2-[cyclopropyl(5-thiazolylmethyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701233760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1353980-09-2 | |
Record name | Ethanol, 2-[cyclopropyl(5-thiazolylmethyl)amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353980-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-[cyclopropyl(5-thiazolylmethyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701233760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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